molecular formula C20H17NO4S B2529772 3-[Benzyl(phenyl)sulfamoyl]benzoic acid CAS No. 722464-44-0

3-[Benzyl(phenyl)sulfamoyl]benzoic acid

Cat. No. B2529772
CAS RN: 722464-44-0
M. Wt: 367.42
InChI Key: XDOLSWJSNIRYRU-UHFFFAOYSA-N
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Description

3-[Benzyl(phenyl)sulfamoyl]benzoic acid is a compound related to a class of substances that have been studied for their potential diuretic properties. The compound is structurally related to benzoic acid derivatives, which are known to exhibit various biological activities, including diuretic effects. The presence of a sulfamoyl group is a common feature in these molecules, which is essential for their biological function.

Synthesis Analysis

The synthesis of related compounds has been explored in the context of aminobenzoic acid diuretics. For instance, various 3-substituted 4-phenyl-5-sulfamoylbenzoic acids have been synthesized and evaluated for their diuretic properties. These compounds were created by substituting different groups at the 3-position of the benzoic acid ring, which has been shown to retain diuretic potency in several cases . Although the specific synthesis of this compound is not detailed, the general approach to synthesizing such compounds involves the introduction of substituents that can influence the compound's biological activity.

Molecular Structure Analysis

The molecular structure of this compound, while not explicitly described in the provided papers, would consist of a benzoic acid core with a sulfamoyl group attached to the benzene ring. The position and nature of the substituents on the benzene ring are crucial for the compound's activity. For example, the steric influence of the 4-substituent on the diuretic potency has been supported by results obtained with different 3-substituted 4-phenyl-5-sulfamoylbenzoic acids .

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives can be complex. For example, the electrochemical reduction of azo-benzoic acids has been studied, revealing that the position of substituents and the pH of the solution significantly impact the electrochemical behavior of these compounds . While this does not directly pertain to this compound, it highlights the reactivity of benzoic acid derivatives under certain conditions, which could be relevant for understanding the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Benzoic acid and its derivatives have been shown to play a role in inducing stress tolerance in plants, suggesting that the benzoic acid moiety is a key functional structure . The sulfamoyl group is also significant, as seen in the study of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, where the presence of this group affected the anticonvulsant activity of the compounds . These properties are essential for the biological activity and potential therapeutic applications of such compounds.

Scientific Research Applications

Organic Synthesis and Catalysis

Meta-C–H Functionalization

Benzoic acids and their derivatives, including structures related to 3-[Benzyl(phenyl)sulfamoyl]benzoic acid, have been utilized in the meta-C–H functionalization. This process provides a method for the selective activation of the meta-C–H bond of benzoic acid derivatives via transition-metal catalysis, offering a valuable tool for step-economical organic synthesis (Li et al., 2016).

Plant Stress Response

Induction of Stress Tolerance

Benzoic acid derivatives have been investigated for their role in inducing multiple stress tolerances in plants. These molecules, including benzoic acid itself, have been effective in promoting tolerance to heat, drought, and chilling stress in both bean and tomato plants, highlighting their potential utility in enhancing crop resilience to environmental stressors (Senaratna et al., 2004).

Antimicrobial Activities

BIO-POTENT Sulfonamides

The synthesis of 4-(substituted phenylsulfonamido)benzoic acids through fly-ash:H3PO3 nano catalyst catalyzed condensation has been explored. The synthesized derivatives have shown significant antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Environmental and Health Aspects

Naturally Occurring Compounds

Benzoic acid and its derivatives, including sulfonamides, are naturally present in plant and animal tissues and are used as preservatives and flavoring agents in food products. Their widespread occurrence and uses raise questions about human exposure and potential health effects, underscoring the importance of understanding these compounds' roles in environmental and health contexts (del Olmo et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[benzyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-20(23)17-10-7-13-19(14-17)26(24,25)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOLSWJSNIRYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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